molecular formula C10H18O3 B6159890 3-cyclohexyl-2-methoxypropanoic acid CAS No. 1603431-09-9

3-cyclohexyl-2-methoxypropanoic acid

Cat. No.: B6159890
CAS No.: 1603431-09-9
M. Wt: 186.25 g/mol
InChI Key: AAXJRFKHUCGRQN-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-methoxypropanoic acid is an organic compound characterized by a cyclohexyl group attached to a propanoic acid backbone with a methoxy substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-methoxypropanoic acid typically involves the following steps:

    Starting Materials: Cyclohexyl bromide and 2-methoxypropanoic acid.

    Reaction: The cyclohexyl bromide undergoes a nucleophilic substitution reaction with the 2-methoxypropanoic acid in the presence of a base such as sodium hydroxide.

    Conditions: The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction parameters and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-cyclohexyl-2-hydroxypropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 3-cyclohexyl-2-methoxypropanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-cyclohexyl-2-hydroxypropanoic acid.

    Reduction: 3-cyclohexyl-2-methoxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-2-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence metabolic pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-2-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-cyclohexyl-2-methoxypropanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

Properties

CAS No.

1603431-09-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-cyclohexyl-2-methoxypropanoic acid

InChI

InChI=1S/C10H18O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

AAXJRFKHUCGRQN-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCCCC1)C(=O)O

Purity

95

Origin of Product

United States

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